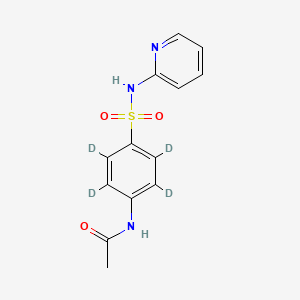

N-Acetyl Sulfapyridine-d4 (Major)

Descripción general

Descripción

“N-Acetyl Sulfapyridine-d4 (Major)” is a deuterium-labeled compound with the molecular formula C13H13N3O3S . It is a major active, labeled metabolite .

Synthesis Analysis

The main metabolites of N-Acetyl Sulfapyridine-d4 (Major) were reported to be the N-acetyl sulfapyridin (Ac-SP) and 5-hydroxy-sulfapyridine (OH-SP). The formation of Ac-SP and OH-SP are under genetic control and the proportion of acetylated and hydroxylated SP in serum and urine depends on the genetically determined acetylation and hydroxylation phenotypes of the patients .Molecular Structure Analysis

The molecular structure of N-Acetyl Sulfapyridine-d4 (Major) is characterized by the presence of stable heavy isotopes of hydrogen, carbon, and other elements that have been incorporated into the drug molecules, largely as tracers for quantitation during the drug development process .Physical and Chemical Properties Analysis

The physical and chemical properties of N-Acetyl Sulfapyridine-d4 (Major) include a molecular weight of 295.35 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, a rotatable bond count of 4, an exact mass of 295.09286944 g/mol, a monoisotopic mass of 295.09286944 g/mol, a topological polar surface area of 96.5 Ų, a heavy atom count of 20, and an isotope atom count of 4 .Aplicaciones Científicas De Investigación

Analytical Methodology and Detection in Environmental Samples

- Analytical Method Development : A sensitive analytical method was developed for trace determination of four sulfonamides and three acetylated metabolites in municipal wastewaters. This study highlighted the importance of monitoring acetylated sulfonamides in municipal wastewater due to their potential environmental risk and their role as biomarkers for wastewater-based epidemiology (Yuan et al., 2019).

- Environmental Water Analysis : A highly sensitive analytical method was described for the determination of nine sulfonamide antibiotics and one N4-acetylated metabolite in various types of environmental waters. This research underlines the need for considering N4-acetylated metabolites in environmental residue analysis to avoid underestimating the removal rates of such pharmaceutical compounds during wastewater treatments (Díaz-Cruz et al., 2008).

Role in Catalysis and Chemical Transformations

- Acetylation Reactions : N-Sulfonic acid poly(4-vinylpyridinum) hydrogen sulfate was developed as a recyclable solid acid catalyst for various acetylation reactions. This catalyst proved to be efficient in acetylating a range of substances including alcohols and amines, under solvent-free conditions at room temperature, highlighting the relevance of such compounds in facilitating chemical transformations (Khaligh & Ghasemabadi, 2014).

Pharmacokinetics and Metabolism

- Pharmacokinetic Studies : N-Acetyltransferase 2 (NAT2) genotype has been correlated with the pharmacokinetics of sulfapyridine after multiple oral dosing of sulfasalazine, indicating a significant relationship between NAT2 genotype and drug metabolism. This research provides valuable insights into the pharmacokinetic variability of sulfapyridine and its acetylated derivatives in the human body (Kita et al., 2001).

Mecanismo De Acción

Target of Action

N-Acetyl Sulfapyridine-d4, also known as N-[2,3,5,6-tetradeuterio-4-(pyridin-2-ylsulfamoyl)phenyl]acetamide, is a deuterium-labeled version of N-Acetyl sulfapyridine . The primary target of this compound is the bacterial enzyme dihydropteroate synthetase .

Mode of Action

N-Acetyl Sulfapyridine-d4 acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid in bacteria, where it processes the substrate para-aminobenzoic acid (PABA) . By inhibiting this enzyme, N-Acetyl Sulfapyridine-d4 prevents the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria . Folic acid is essential for the synthesis of nucleic acids in bacteria, so its disruption leads to inhibited bacterial growth .

Pharmacokinetics

The incorporation of deuterium into drug molecules, such as N-Acetyl Sulfapyridine-d4, can affect their pharmacokinetic and metabolic profiles . Deuterium, being a stable heavy isotope of hydrogen, can be used as a tracer for quantitation during the drug development process .

Result of Action

The result of N-Acetyl Sulfapyridine-d4’s action is the inhibition of bacterial growth . By preventing the synthesis of folic acid, an essential component for bacterial nucleic acids, the compound effectively halts the proliferation of bacteria .

Action Environment

The action of N-Acetyl Sulfapyridine-d4 can be influenced by environmental factors. For instance, in a study simulating aerobic transformation in effluent wastewater using aerated fixed-bed bioreactors, N-Acetyl Sulfapyridine-d4 was found to be fully degraded after 32 days . This suggests that environmental conditions, such as the presence of oxygen and other substances in wastewater, can affect the stability and efficacy of the compound .

Análisis Bioquímico

Biochemical Properties

It is known that the compound is a major active metabolite related to the adverse effects of Sulfasalazine . The main metabolites of Sulfasalazine are reported to be N-acetylsulfapyridine and 5-hydroxy-sulfapyridine . The formation of these metabolites is under genetic control and depends on the genetically determined acetylation and hydroxylation phenotypes of the patients .

Cellular Effects

It is known that the parent compound, Sulfasalazine, and its metabolites have significant effects on various types of cells and cellular processes .

Molecular Mechanism

It is known that Sulfasalazine, the parent compound, inhibits folic acid synthesis .

Temporal Effects in Laboratory Settings

It is known that the parent compound, Sulfasalazine, and its metabolites have significant effects over time .

Dosage Effects in Animal Models

It is known that the parent compound, Sulfasalazine, and its metabolites have significant effects at different dosages .

Metabolic Pathways

N-Acetyl Sulfapyridine-d4 is involved in the metabolic pathways of Sulfasalazine. Sulfasalazine is metabolized to 5-hydroxysulfapyridine and N-acetylsulfapyridine .

Transport and Distribution

It is known that the parent compound, Sulfasalazine, and its metabolites have significant effects on transport and distribution .

Subcellular Localization

It is known that the parent compound, Sulfasalazine, and its metabolites have significant effects on subcellular localization .

Propiedades

IUPAC Name |

N-[2,3,5,6-tetradeuterio-4-(pyridin-2-ylsulfamoyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c1-10(17)15-11-5-7-12(8-6-11)20(18,19)16-13-4-2-3-9-14-13/h2-9H,1H3,(H,14,16)(H,15,17)/i5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLYVXPHAQLXFG-KDWZCNHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=CC=CC=N2)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675534 | |

| Record name | N-{4-[(Pyridin-2-yl)sulfamoyl](~2~H_4_)phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189732-52-2 | |

| Record name | N-{4-[(Pyridin-2-yl)sulfamoyl](~2~H_4_)phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

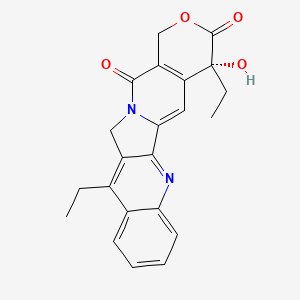

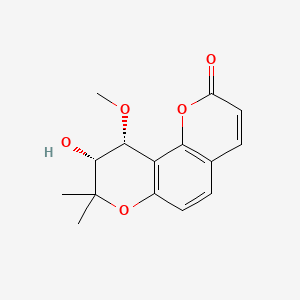

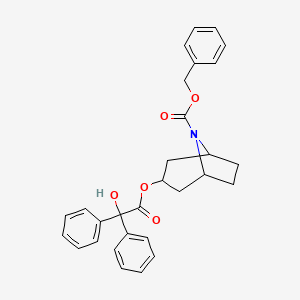

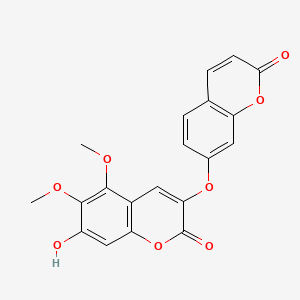

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-amino-3-[2-[2-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride](/img/structure/B564533.png)

![TMS(-2)[TMS(-3)][TMS(-4)][TMS(-6)]Glc(a1-4)[TMS(-2)][TMS(-3)][TMS(-6)]Glc-O-TMS](/img/structure/B564534.png)

![Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9](/img/structure/B564543.png)

![(4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,9(16),10,12-pentaene](/img/structure/B564549.png)

![3,7-Dioxatricyclo[6.3.0.02,6]undecan-9-ol](/img/structure/B564550.png)